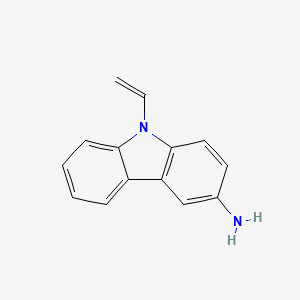

9-Ethenyl-9H-carbazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1140-31-4 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

9-ethenylcarbazol-3-amine |

InChI |

InChI=1S/C14H12N2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h2-9H,1,15H2 |

InChI Key |

RKHBMAZBULNFTM-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Ethenyl 9h Carbazol 3 Amine and Its Precursors

Strategies for the Construction and Functionalization of the Carbazole (B46965) Core

The carbazole framework, a tricyclic aromatic heterocycle, serves as the foundational scaffold. wikipedia.org Its synthesis and subsequent functionalization are critical to accessing a wide array of derivatives.

Regioselective Nitration and Subsequent Reduction to 9H-Carbazol-3-amine Analogues

A common and effective strategy to introduce an amino group at the C3-position of the carbazole ring involves a two-step sequence: regioselective nitration followed by reduction. The electron-rich nature of the carbazole ring makes the C3 and C6 positions susceptible to electrophilic substitution. rsc.org

Regioselective Nitration: The nitration of carbazole is typically achieved using a mixture of nitric acid and a supporting medium. The choice of reaction conditions is crucial for achieving high regioselectivity, favoring the formation of the 3-nitrocarbazole isomer over other potential isomers. Mild nitrating agents and controlled temperatures can enhance this selectivity. For instance, using an aqueous solution of sodium dodecylsulfate with dilute nitric acid at room temperature has been shown to be a mild and regioselective method for the nitration of aromatic compounds. rsc.orgnih.gov

Reduction of the Nitro Group: Once the 3-nitrocarbazole is obtained, the nitro group is reduced to an amine group to yield 3-aminocarbazole. This reduction can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metal-acid systems such as tin(II) chloride in hydrochloric acid.

Palladium-Catalyzed Coupling Reactions for N-Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds and are widely employed for the N-functionalization of carbazoles. nih.govrsc.orgacs.orgnih.gov These methods offer a versatile approach to introduce a variety of substituents at the nitrogen atom of the carbazole ring.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction used for this purpose. ktu.edu This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. In the context of carbazole synthesis, this can be applied intramolecularly to form the carbazole ring itself or intermolecularly to functionalize the N9 position. For instance, a one-pot synthesis of carbazoles can be achieved through a palladium-catalyzed N-arylation of anilines with aryl triflates, followed by an oxidative coupling. rsc.org

Techniques for Ethenyl Group Introduction at the N9-Position

The introduction of an ethenyl (vinyl) group at the N9-position of the carbazole nucleus is a key step in the synthesis of the target molecule.

Direct Vinylation Methods and Mechanistic Considerations

Direct vinylation of the N-H bond of carbazole offers a straightforward route to N-vinylcarbazoles. One common method involves the reaction of carbazole with acetylene (B1199291) gas in the presence of a base, such as potassium hydroxide, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org Another approach utilizes calcium carbide as a solid acetylene source, which can be a safer and more convenient alternative. researchgate.netrsc.org

The mechanism of these base-catalyzed vinylations typically involves the deprotonation of the carbazole nitrogen to form a carbazolide anion. This anion then acts as a nucleophile, attacking the acetylene molecule in a nucleophilic addition reaction to form the N-vinylcarbazole product.

Transition metal-catalyzed methods have also been developed. For example, iridium-catalyzed direct vinylation has been reported, although challenges in product purification can sometimes be a limiting factor. nih.gov

Stereoselective Ethenyl Group Installation

While the direct vinylation of carbazole itself does not typically raise stereochemical issues, the concept of stereoselectivity becomes important in the polymerization of N-vinylcarbazole derivatives. nih.govnih.gov The stereochemistry of the resulting polymer, specifically its tacticity (the stereochemical arrangement of the chiral centers in the main chain), can significantly influence its properties. nih.gov

Researchers have explored stereoselective cationic polymerization of N-vinylcarbazole using chiral Lewis acids as catalysts. researchgate.netnih.govacs.org For instance, scandium-bis(oxazoline) Lewis acids have been employed to achieve highly isotactic poly(N-vinylcarbazole). nih.gov The design of the counteranion in cationic polymerization has also been shown to play a crucial role in controlling the stereochemistry of the polymer chain. acs.org These studies on stereoselective polymerization highlight the ability to control the three-dimensional structure of materials derived from N-vinylcarbazole monomers. nih.govnih.gov

Approaches for Amine Group Incorporation and Subsequent Transformations at the C3-Position

As discussed in section 2.1.1, the most common approach for introducing the amine group at the C3-position is through the nitration of the carbazole core followed by reduction. Once the 3-amino-9H-carbazole or its N-substituted analogue is obtained, the amine group can undergo a variety of subsequent transformations to generate a diverse range of functionalized carbazole derivatives.

The primary amine at the C3-position is a versatile functional handle. It can undergo a wide array of chemical reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide can be synthesized and used as a building block for more complex molecules. mdpi.com

Diazotization: Reaction with nitrous acid to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents, such as halogens, cyano groups, or hydroxyl groups. tubitak.gov.tr

Condensation Reactions: Reaction with carbonyl compounds to form imines (Schiff bases) or enamines. tubitak.gov.tr

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively. tubitak.gov.tr

These transformations allow for the synthesis of a vast library of C3-functionalized carbazoles with tailored electronic and biological properties.

Reductive Amination Strategies

A primary route to obtaining 9-Ethenyl-9H-carbazol-3-amine involves the reduction of a nitro precursor, specifically 9-ethenyl-3-nitro-9H-carbazole. The synthesis of this precursor typically starts with the ethylation of carbazole, followed by nitration and subsequent vinylation.

The common pathway begins with the N-ethylation of carbazole to produce 9-ethylcarbazole. tubitak.gov.tr This is followed by nitration, typically using nitric acid in a suitable solvent like 1,2-dichloroethane (B1671644) at low temperatures, to yield 3-nitro-9-ethylcarbazole. tubitak.gov.tr The subsequent and crucial step is the reduction of the nitro group to an amine. A widely used method for this transformation is the use of tin (Sn) in the presence of hydrochloric acid (HCl). tubitak.gov.tr

While the direct vinylation of 3-nitro-9H-carbazole to 9-ethenyl-3-nitro-9H-carbazole is a potential route, the subsequent reduction of the nitro group to form this compound is a critical step. The specific conditions for the reduction of 9-ethenyl-3-nitro-9H-carbazole are not extensively detailed in the provided results, but analogous reductions of similar nitrocarbazole derivatives suggest that standard reducing agents would be effective.

Table 1: Reductive Amination of 9-Ethyl-3-nitro-9H-carbazole

| Reactant | Reagent | Solvent | Product | Yield | Reference |

| 9-Ethyl-3-nitro-9H-carbazole | Sn, HCl | - | 3-Amino-9-ethylcarbazole (B89807) | - | tubitak.gov.tr |

Further research is needed to detail the specific conditions for the direct reduction of 9-ethenyl-3-nitro-9H-carbazole.

Nucleophilic Aromatic Substitution Involving the Amine Functionality

The amine group at the 3-position of the carbazole ring is a key functional handle that allows for a variety of nucleophilic aromatic substitution reactions, leading to the synthesis of diverse derivatives. While the primary focus here is the synthesis of the parent amine, understanding its reactivity is crucial. The amino group acts as a potent nucleophile, enabling reactions such as acylation, alkylation, and coupling reactions. smolecule.com

For instance, 3-amino-9-ethylcarbazole, a closely related precursor, readily undergoes nucleophilic addition with 2-isocyanatoethyl methacrylate (B99206) to form a fluorescent monomer. tubitak.gov.tr It can also be acylated with reagents like ethyl succinoyl chloride. tubitak.gov.tr These examples highlight the nucleophilic character of the amino group, which is central to its role in further synthetic transformations.

The synthesis of various derivatives through nucleophilic substitution on the amine functionality of 9-ethyl-9H-carbazol-3-amine has been extensively reported. tubitak.gov.trmdpi.com These reactions often involve the use of a base to deprotonate the amine, enhancing its nucleophilicity. The resulting amide or substituted amine can then undergo further reactions.

Table 2: Examples of Nucleophilic Substitution Reactions on 3-Amino-9-ethylcarbazole

| Reactant | Reagent(s) | Solvent | Product | Reference |

| 3-Amino-9-ethylcarbazole | 2-Isocyanatoethyl methacrylate | Methylene chloride | 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate | tubitak.gov.tr |

| 3-Amino-9-ethylcarbazole | Ethyl succinoyl chloride | Pyridine | Ethyl 4-((9-ethyl-9H-carbazol-3-yl)amino-4-oxobutanoate | tubitak.gov.tr |

| 3-Amino-9-ethylcarbazole | Phenyl dimethylsulfamate, [Ni(cod)2], SIPr•HCl, NaOtBu | Dioxane | 9-Ethyl-3-(phenylamino)carbazole | tubitak.gov.tr |

Optimization of Reaction Conditions, Yields, and Scalability in Laboratory Synthesis

The efficiency and practicality of synthesizing this compound and its derivatives are highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of thiazolidinone derivatives from Schiff bases of 9-ethyl-9H-carbazol-3-amine, the reaction conditions were systematically optimized. researchgate.net This involved screening various catalysts and solvents to maximize the product yield. The use of ultrasound irradiation has also been explored as a method to enhance reaction rates and yields in the synthesis of related carbazole derivatives. researchgate.net

The scalability of these synthetic routes is a critical consideration for industrial applications. Laboratory-scale procedures often need to be adapted to ensure safety, cost-effectiveness, and high throughput on a larger scale. This may involve moving from batch to continuous flow processes, optimizing reagent stoichiometry, and developing efficient purification methods. While specific details on the large-scale synthesis of this compound are limited in the provided results, the principles of process optimization are broadly applicable.

Table 3: Optimization of Thiazolidinone Synthesis from a 9-Ethyl-9H-carbazol-3-amine Derivative

| Catalyst | Solvent | Yield (%) | Reference |

| Ag/g-C3N4 | - | - | researchgate.net |

Detailed yield information was not available in the provided search result.

Development of Novel Catalytic Systems for Efficient Synthesis of this compound

The development of novel and more efficient catalytic systems is a continuous effort in organic synthesis. For the synthesis of carbazole derivatives, including those related to this compound, researchers are exploring new catalysts to improve reaction efficiency, selectivity, and sustainability.

One area of development is the use of palladium-catalyzed cross-coupling reactions. A one-pot synthesis of carbazoles has been reported via a sequential palladium-catalyzed amination and C-H activation. rsc.org This approach offers a more streamlined process compared to traditional multi-step syntheses.

Furthermore, the use of nanomaterials as catalysts is gaining traction. For example, SnO2 quantum dots have been employed to catalyze the one-pot, three-component reaction of 3-amino-9-ethylcarbazole with other reagents to produce complex carbazole derivatives in high yields. tubitak.gov.tr Similarly, Ag/g-C3N4 nanocomposites have been utilized as a sustainable catalyst for the synthesis of thiazolidinones from carbazole-based Schiff bases. researchgate.net These novel catalytic systems offer potential pathways for the more efficient and environmentally friendly synthesis of this compound and its derivatives.

Table 4: Novel Catalytic Systems in Carbazole Synthesis

| Reaction Type | Catalyst | Key Advantage | Reference |

| One-pot carbazole synthesis | Palladium catalyst | Sequential amination and C-H activation | rsc.org |

| Three-component reaction | SnO2 quantum dots | High yield, one-pot synthesis | tubitak.gov.tr |

| Thiazolidinone synthesis | Ag/g-C3N4 nanocomposite | Sustainable, heterogeneous catalyst | researchgate.net |

Advanced Spectroscopic Methodologies for Structural Elucidation and Electronic State Analysis of 9 Ethenyl 9h Carbazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 9-Ethenyl-9H-carbazol-3-amine, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl group, the aromatic protons on the carbazole (B46965) core, and the amine protons. The vinyl group should present a characteristic three-proton AXM spin system: one proton on the nitrogen-adjacent carbon (H-X) and two terminal protons (H-A and H-M). The H-X proton would appear as a doublet of doublets (dd) at a downfield position due to its proximity to the nitrogen atom. The terminal vinyl protons, H-A and H-M, would also appear as doublets of doublets, with distinct cis and trans coupling constants to H-X. The aromatic region would contain signals for the seven protons on the carbazole skeleton, with their chemical shifts influenced by the electron-donating amino group at the C-3 position. The protons on the amine-substituted ring would be more shielded (shifted upfield) compared to those on the unsubstituted ring. The two amine protons (-NH₂) would likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. It is expected to show 14 distinct carbon signals, corresponding to the 12 carbons of the carbazole ring and the 2 carbons of the ethenyl group. The chemical shifts of the carbazole carbons would be diagnostic, with the C-3 carbon bearing the amino group being significantly shielded. The vinyl carbons would appear in the typical olefinic region of the spectrum.

2D NMR: To definitively assign these signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would establish the coupling relationships between adjacent protons, confirming the vinyl system and the connectivity of aromatic protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom. Finally, an HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assignment of quaternary carbons and the complete assembly of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound *

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-vinyl (N-CH=) | ~7.0-7.3 (dd) | ~130-132 |

| H-vinyl (=CH₂, cis) | ~4.8-5.0 (dd) | ~101-103 |

| H-vinyl (=CH₂, trans) | ~5.2-5.4 (dd) | |

| Aromatic H | ~6.8-8.1 (m) | ~105-142 |

| Amine H | Broad singlet |

*Predicted values are based on data from 9-vinylcarbazole (B74595) and 3-amino-9-ethylcarbazole (B89807).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

IR Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. The amino group (-NH₂) would give rise to two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, representing symmetric and asymmetric vibrations. An N-H scissoring (bending) vibration is expected around 1600-1640 cm⁻¹. The vinyl group would be identified by a C=C stretching vibration near 1620-1650 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹. The aromatic carbazole core would produce multiple C-H stretching bands in the 3000-3100 cm⁻¹ region and characteristic C=C ring stretching bands between 1450 and 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong signals in the Raman spectrum. The C=C stretching of the vinyl group is also expected to be Raman active. As the N-H and C-H stretching vibrations are often weak in Raman, these two techniques together offer a more complete picture of the molecule's vibrational characteristics.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound *

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | Amine | 3300 - 3500 |

| C-H Stretch (aromatic & vinyl) | Aromatic, Vinyl | 3000 - 3100 |

| C=C Stretch | Vinyl | 1620 - 1650 |

| N-H Bend (scissoring) | Amine | 1600 - 1640 |

| C=C Stretch (aromatic) | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Aryl-amine, N-vinyl | 1250 - 1350 |

*Predicted values based on general group frequencies and data from related carbazole structures.

Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₄H₁₂N₂), the calculated exact mass is approximately 208.10 Da.

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 208. The fragmentation would likely proceed through pathways characteristic of carbazole and aromatic amine structures. A primary fragmentation would be the loss of the ethenyl (vinyl) radical (•CH=CH₂, 27 Da), leading to a significant fragment ion at m/z 181. This corresponds to the stable 3-aminocarbazole cation radical. Further fragmentation could involve the loss of HCN (27 Da) from the carbazole core. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments, providing definitive proof of the chemical formula.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

| 208 | [C₁₄H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 181 | [C₁₂H₉N₂]⁺ | Loss of vinyl radical (•C₂H₃) |

| 180 | [C₁₂H₈N₂]⁺˙ | Loss of ethene (C₂H₄) via rearrangement |

| 154 | [C₁₁H₈N]⁺ | Loss of HCN from m/z 181 |

Electronic Absorption Spectroscopy for Characterization of Electronic Transitions and Conjugation Extent

Electronic absorption (UV-Vis) spectroscopy provides information about the conjugated π-electron system of a molecule. The spectrum of this compound is expected to be dominated by π-π* transitions within the carbazole chromophore.

The parent carbazole molecule exhibits strong absorption bands characteristic of its aromatic system. The introduction of the vinyl group at the 9-position, as seen in 9-vinylcarbazole, slightly modifies these transitions. csuohio.edu However, the addition of the powerful electron-donating amino group at the 3-position is expected to have a more significant effect. This auxochrome will extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic (red) shift of the main absorption bands compared to 9-vinylcarbazole is predicted. The spectrum would likely show intense absorption maxima in the UV region, potentially extending into the visible range, which is characteristic of the increased conjugation and charge-transfer character endowed by the amino group.

Table 4: Estimated Electronic Absorption Maxima (λₘₐₓ) for this compound in a Nonpolar Solvent *

| Transition Type | Estimated λₘₐₓ (nm) | Origin |

| π-π | ~340-360 | Extended conjugation of the carbazole system |

| π-π | ~290-310 | Carbazole chromophore |

| π-π* | ~240-260 | Aromatic system |

*Estimated values are based on the known spectrum of 9-vinylcarbazole and the expected bathochromic shift from the 3-amino group.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Packing Arrangements

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

Currently, there is no publicly available crystal structure for this compound. However, based on the crystal structures of numerous related carbazole derivatives, several structural features can be anticipated. The tricyclic carbazole ring system would be essentially planar. The nitrogen atom of the carbazole ring is sp² hybridized. The vinyl group attached to this nitrogen would be oriented to minimize steric hindrance with the aromatic framework. In the solid state, the molecules would likely pack in a way that maximizes intermolecular forces. Hydrogen bonding between the amino group of one molecule and the nitrogen atom of a neighboring molecule or π-system could be a dominant packing motif, leading to the formation of supramolecular chains or networks. Additionally, π-π stacking interactions between the planar carbazole rings of adjacent molecules would likely play a significant role in stabilizing the crystal lattice.

Computational and Theoretical Investigations of 9 Ethenyl 9h Carbazol 3 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Frontier Molecular Orbitals (FMOs), and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of carbazole (B46965) derivatives. Studies on compounds like 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol and 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole consistently employ DFT methods, often with the B3LYP functional and basis sets such as 6-311++G(d,p), to optimize molecular geometries and analyze frontier molecular orbitals (FMOs). researchgate.nettandfonline.commdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the chemical reactivity and electronic properties of a molecule. For the studied 9-ethyl-carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, indicating its role as the primary electron donor in chemical reactions. The LUMO, conversely, is often distributed across the imine or other substituent groups, signifying these as the electron-accepting regions.

The energy gap between the HOMO and LUMO (Egap) is a key parameter derived from these calculations, providing an indication of the molecule's kinetic stability and the energy required for electronic excitation. For instance, in a study on a Schiff base derivative of 9-ethyl-9H-carbazole-3-carbaldehyde, the HOMO-LUMO gap was calculated to understand its electronic transitions. najah.edu While specific values for 9-Ethenyl-9H-carbazol-3-amine are not available, the presence of the vinyl group, a conjugated system, would likely lead to a smaller HOMO-LUMO gap compared to its ethyl counterpart, suggesting potentially higher reactivity and different electronic absorption characteristics.

Molecular Electrostatic Potential (MEP) Mapping and Mulliken Charge Analysis for Understanding Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net In studies of 9-ethyl-carbazole derivatives, MEP maps consistently show the most negative potential (red and yellow regions) localized around the nitrogen atoms of the carbazole ring and any additional electronegative atoms in the substituents. researchgate.net These regions are indicative of sites susceptible to electrophilic attack. Conversely, positive potential regions (blue) are typically found around the hydrogen atoms, particularly those of the amino group, marking them as sites for potential nucleophilic interactions.

Mulliken charge analysis further quantifies the charge distribution on each atom of the molecule. In related carbazole derivatives, the nitrogen atom of the carbazole ring and the oxygen atoms in substituents carry significant negative charges, confirming them as nucleophilic centers. researchgate.netmdpi.com This detailed charge distribution is crucial for understanding intermolecular interactions and the formation of complexes. For this compound, one would anticipate a similar negative potential around the carbazole nitrogen and the amino group nitrogen, making them key sites for chemical reactions.

Theoretical Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis) and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, which are then compared with experimental data to validate the calculated molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra for 9-ethyl-carbazole derivatives have been calculated using DFT methods and show good agreement with experimental FT-IR data. researchgate.netmdpi.comnajah.edu For example, in the study of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, the calculated vibrational frequencies for functional groups like O-H, C-H, and C=N were compared with the experimental values, confirming the synthesized structure. mdpi.comnajah.edu

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. For various 9-ethyl-carbazole derivatives, the calculated absorption wavelengths (λmax) corresponding to π→π* and n→π* electronic transitions have been shown to align well with experimental UV-Vis spectra. najah.edu For instance, a Schiff base of 9-ethyl-9H-carbazole-3-carbaldehyde exhibited several absorption peaks in the UV region, which were computationally verified. najah.edu The introduction of a vinyl group in this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the ethyl derivative due to extended conjugation.

Conformational Analysis and Stability Studies through Computational Modeling

Computational modeling is a powerful tool for exploring the conformational landscape of flexible molecules and determining their most stable geometries. For Schiff base derivatives of 9-ethyl-carbazole, computational studies have been used to determine the most stable conformation, for example, the E,E-conformation with respect to the imine bonds. researchgate.net

Investigation of Intramolecular Charge Transfer Phenomena through Theoretical Models

The donor-acceptor architecture inherent in many carbazole derivatives makes them interesting candidates for studying intramolecular charge transfer (ICT). The carbazole moiety typically acts as the electron donor, while various substituents can function as electron acceptors. Theoretical models can quantify the extent of charge transfer upon photoexcitation.

While no specific studies on the ICT properties of this compound were found, research on related systems highlights the importance of the linkage between the donor and acceptor units. The presence of the 3-amino group and the 9-vinyl group in the target molecule suggests the potential for interesting ICT characteristics, where the amino group enhances the donor capacity of the carbazole ring and the vinyl group can participate in the conjugated system. Theoretical analysis of the charge density difference between the ground and excited states would be necessary to confirm and characterize any ICT processes in this molecule.

Polymerization Studies of 9 Ethenyl 9h Carbazol 3 Amine and Derived Polymeric Systems

Radical Polymerization Mechanisms and Kinetic Studies

The radical polymerization of 9-Ethenyl-9H-carbazol-3-amine can be initiated using conventional radical initiators. The kinetics of the polymerization of 3-amino-9-vinylcarbazole, initiated by 2,2'-azobisisobutyronitrile (AIBN) in benzene, has been studied. The rate of polymerization was found to be proportional to the square root of the initiator concentration and to the monomer concentration to the power of 1.2. This suggests a typical radical polymerization mechanism.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP) for Defined Architectures

To date, specific studies on the controlled/living polymerization of this compound using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are not extensively reported in the available literature. However, these methods are widely used for the synthesis of well-defined polymers from other vinyl monomers. The presence of the amine group on the carbazole (B46965) ring could potentially interfere with some catalyst systems used in ATRP, necessitating careful selection of reaction conditions or protection of the amine group. RAFT polymerization, being more tolerant to functional groups, would likely be a suitable method for achieving controlled polymerization of this monomer, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Electrochemical Polymerization for Thin Film Formation and Characterization

Electrochemical polymerization is a powerful technique for the direct formation of polymer films on electrode surfaces. The electrochemical polymerization of 3-amino-9-vinylcarbazole results in the formation of a redox-active polymer film. Studies have shown that the monomer can be electropolymerized to form poly(3-amino-9-vinylcarbazole) films that exhibit interesting electrochemical and optical properties.

Cyclic voltammetry is a key technique used to study the electrochemical behavior of the monomer and the resulting polymer film. During the anodic oxidation of the monomer, a polymer film is deposited on the electrode surface. This film can then be characterized by its electrochemical response in a monomer-free electrolyte solution. The polymer film typically exhibits reversible redox behavior, which is a desirable property for applications such as electrochromic devices and sensors. The spectroelectrochemical properties of these films, which relate the changes in the absorption spectrum to the applied potential, have also been investigated.

Copolymers and Block Copolymers Incorporating this compound Monomeric Units

Copolymerization of this compound with other monomers is a strategy to tailor the properties of the resulting materials. For instance, the radical copolymerization of 3-amino-9-vinylcarbazole with N-vinyl-2-pyrrolidone has been reported. The monomer reactivity ratios for this copolymerization were determined, providing insight into the distribution of the monomer units along the polymer chain.

The synthesis of block copolymers containing this compound units would allow for the creation of well-defined nanostructures. While specific examples of block copolymers solely derived from this monomer are not prevalent, the general principles of controlled polymerization techniques could be applied to synthesize such materials. Block copolymers containing carbazole-based segments are of interest for their potential applications in organic electronics, where the carbazole unit provides hole-transporting properties.

Influence of Polymerization Conditions on Polymer Microstructure and Chain Conformation

The conditions under which polymerization is carried out can significantly impact the microstructure and chain conformation of the resulting polymer. For radical polymerization, factors such as the choice of initiator, solvent, temperature, and monomer concentration can influence the molecular weight, molecular weight distribution, and degree of branching of the polymer chains.

Electrochemical Investigations of 9 Ethenyl 9h Carbazol 3 Amine and Its Derivatives

Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to probe the redox behavior of chemical species. For carbazole (B46965) derivatives, CV helps in determining their oxidation and reduction potentials, which are crucial for understanding their electronic properties and suitability for various applications. iieta.orgresearchgate.net

The typical cyclic voltammogram of a carbazole derivative exhibits one or more oxidation peaks corresponding to the removal of electrons from the molecule. For instance, the electrochemical oxidation of N-substituted carbazoles often leads to the formation of cation radicals. frontiersin.org The position of these peaks on the potential scale provides the oxidation potential. In many carbazole derivatives, a single reversible oxidative peak is observed, which can be attributed to two sequential electron transfers (an EE scheme). iieta.org

The redox potentials of carbazole derivatives are significantly influenced by the nature and position of substituents on the carbazole ring. For example, electron-donating groups, such as an amino group at the 3-position, can lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups would increase the oxidation potential. The presence of a vinyl group at the 9-position, as in 9-ethenyl-9H-carbazol-3-amine, can also influence the electronic properties and, consequently, the redox potentials.

Research on various carbazole derivatives has provided a range of oxidation potentials. For example, the oxidation potential onset of 9-phenylcarbazole (B72232) was found to be 0.9V vs. SCE in a specific electrolyte medium. researchgate.net In a study on poly(9-vinylcarbazole), the oxidation peak corresponding to the insertion of perchlorate (B79767) anions into the polymer film was located at +1.2 V/SCE. frontiersin.org

Table 1: Representative Redox Potentials of Carbazole Derivatives

| Compound/System | Oxidation Potential (V vs. SCE) | Notes |

| 9-Phenylcarbazole | 0.9 | Onset potential in BFEE with 2% H₂SO₄. researchgate.net |

| Poly(9-vinylcarbazole) | +1.2 | Peak potential for perchlorate anion insertion. frontiersin.org |

| Carbazole microcrystals | ~0.9 | Irreversible oxidation peak in 9 mol dm⁻³ HClO₄. researchgate.net |

This table is for illustrative purposes and the values can vary based on experimental conditions.

Differential pulse voltammetry (DPV) is another sensitive electrochemical technique used to determine redox potentials with higher resolution and sensitivity compared to CV. It is particularly useful for measuring the formal potentials of redox couples and for studying complex electrode reactions.

Analysis of Electron Transfer Mechanisms and Reversibility

The reversibility of a redox process can be assessed from the cyclic voltammogram by analyzing the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc). A reversible one-electron process typically exhibits a ΔEp of about 59 mV at room temperature and an ipa/ipc ratio close to 1. Deviations from these values suggest quasi-reversible or irreversible electron transfer, often coupled with chemical reactions.

In the case of carbazole derivatives, the oxidation can be followed by dimerization or polymerization, leading to irreversible or quasi-reversible behavior. frontiersin.orgresearchgate.net For instance, the electrochemical oxidation of carbazole and its N-substituted derivatives often leads to the formation of 3,3'-bicarbazyls. frontiersin.org

The electron transfer process in carbazole-based systems can be influenced by the molecular structure. For instance, in some benzocarbazolediones, the first one-electron addition occurs at the lowest unoccupied molecular orbital (LUMO). nih.gov The presence of both electron-donating carbazole and strong electron-accepting moieties can facilitate more pronounced positive and negative charge distributions, which may aid in electron transport. rsc.org

Investigation of Electrochemical Stability and Polymerization Initiation

The electrochemical stability of this compound and its derivatives is crucial for their long-term performance in devices. Repeated cycling in cyclic voltammetry can be used to assess the stability of the compound and any resulting polymer films. A stable material will show consistent voltammograms over multiple cycles.

The vinyl group at the 9-position of this compound makes it a monomer for electropolymerization. The electrochemical oxidation of the monomer can initiate a polymerization reaction, leading to the formation of a polymer film on the electrode surface. frontiersin.orgwikipedia.org This process is often observed as a gradual increase in the peak currents in the cyclic voltammogram as the conductive polymer film grows.

The electropolymerization of N-vinylcarbazole and its derivatives has been extensively studied. frontiersin.orgwikipedia.org The polymerization can proceed through the coupling of radical cations formed during oxidation. The resulting polymer, poly(9-vinylcarbazole) (PVK), is a well-known photoconductive polymer. wikipedia.org The properties of the resulting polymer film, such as its morphology, conductivity, and optical properties, can be influenced by the electrochemical conditions, including the solvent, electrolyte, and applied potential. frontiersin.orgncku.edu.tw

For instance, the electropolymerization of 9-phenylcarbazole has been shown to occur at the C3 and C6 positions. researchgate.net Similarly, for other N-substituted carbazoles, polymerization typically occurs through coupling at the 3 and 6 positions of the carbazole ring. frontiersin.org

Spectroelectrochemistry for Correlating Redox States with Optical Responses

Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to study the optical properties of a molecule in different redox states. itu.edu.trnih.gov By simultaneously recording the electrochemical data and the absorption spectra, it is possible to identify the species generated at the electrode surface and to correlate the redox potentials with changes in the optical properties. ncku.edu.tw

For carbazole derivatives, spectroelectrochemistry can be used to observe the formation of radical cations and dications, which often have distinct absorption bands in the visible or near-infrared region. These changes in the absorption spectrum are responsible for the electrochromic behavior of these materials, where the color of the material changes with the applied potential.

For example, during the oxidation of poly(N-vinylcarbazole-co-4-vinyltriphenylamine), the color of the electrodeposited film changes from colorless in the neutral state to orange in the semi-oxidized state and finally to bluish-green in the fully oxidized state. ncku.edu.tw Similarly, electro-generated polymer films of some tri-carbazole derivatives exhibit reversible electrochromic behavior, changing color from pale yellow or colorless in the neutral state to yellow-green or blue in the oxidized states. rsc.org

These spectroelectrochemical studies are essential for the development of electrochromic devices, such as smart windows and displays, as they provide a direct link between the electrochemical switching and the visual appearance of the material.

Photophysical Research on 9 Ethenyl 9h Carbazol 3 Amine and Its Functionalized Forms

Fluorescence Spectroscopy for Emission Characteristics and Quantum Yield Determination

Fluorescence spectroscopy is a primary tool for characterizing the emission properties of carbazole (B46965) derivatives. The introduction of different functional groups allows for the fine-tuning of emission wavelengths and efficiencies.

For instance, Schiff base derivatives of 9-ethyl-9H-carbazole-3-carbaldehyde exhibit distinct fluorescence properties. The compound N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, when dissolved in chloroform, displays a clear emission spectrum, demonstrating the inherent luminescence of this class of molecules. Similarly, a dimer formed by condensing 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde, namely 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, is also fluorescent, though its emission is confined to the UV region with no significant emission detected in the visible range above 400 nm. mdpi.com

The quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure. Research on 3-(phenylethynyl)-9H-carbazole derivatives provides insight into how structural modifications impact emission efficiency. For example, one such derivative (compound 3a in the study) showed a quantum yield of 0.11 in solution, which decreased to 0.07 in the solid state, a common phenomenon attributed to π-π stacking interactions. nih.gov In contrast, another derivative (compound 3b ) exhibited enhanced emission in the solid state, with its quantum yield increasing from 0.11 in solution to 0.21 as a solid. nih.gov This highlights the crucial role of solid-state packing on the emissive properties.

Furthermore, carbazole-functionalized diazaphosphepines have been synthesized to study the effect of intramolecular charge transfer (ICT) on photoluminescence. Derivatives with strong electron-accepting groups generally show lower photoluminescence quantum yields (PLQYs) due to ICT from the electron-donating carbazole to the acceptor. nih.gov However, oxidation of the phosphorus center in these molecules can lead to an increase in their PLQYs. nih.gov

| Compound/Derivative Class | Emission Maxima (λem) | Quantum Yield (ΦF) | Conditions |

| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | Not specified, emission spectrum recorded | Not specified | Chloroform solution |

| 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | No emission > 400 nm | Not specified | Ethanol (B145695) solution |

| 3-(phenylethynyl)-9H-carbazole derivative (3a ) | Not specified | 0.11 (solution), 0.07 (solid) | Solution and solid state |

| 3-(phenylethynyl)-9H-carbcarbazole derivative (3b ) | Not specified | 0.11 (solution), 0.21 (solid) | Solution and solid state |

| Carbazole-functionalized diazaphosphepines | Dependent on acceptor strength | Lower with strong acceptors | Solution |

Investigation of Excited State Dynamics and Lifetimes (e.g., Time-Correlated Single Photon Counting)

Understanding the fate of a molecule after it absorbs light is critical for designing efficient photofunctional materials. Techniques like time-correlated single photon counting (TCSPC) and transient absorption spectroscopy are employed to probe the dynamics of excited states and measure their lifetimes. edinst.comphoton-force.comnih.gov

TCSPC is a highly sensitive technique that measures the time delay between the excitation of a sample by a pulsed laser and the emission of a subsequent fluorescent photon. edinst.comphoton-force.com By repeating this process and building a histogram of the arrival times of single photons, the lifetime of the fluorescent excited state (S₁) can be determined with high precision, often on the picosecond to nanosecond timescale. edinst.combecker-hickl.com

Studies on carbazole and its tert-butyl derivative provide a detailed picture of their excited-state relaxation pathways. mdpi.com Upon photoexcitation, the initially formed higher singlet state (Sx) rapidly decays to the first excited singlet state (S₁) via internal conversion. researchgate.net This S₁ state has a lifetime of approximately 13–15 nanoseconds and is only weakly dependent on the solvent. mdpi.com From the S₁ state, the molecule can relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to populate the first triplet state (T₁). researchgate.net The T₁ state has a much longer lifetime, typically in the microsecond range. mdpi.com

The dynamics of these processes are crucial. For example, energy transfer from vibrationally "hot" S₁ molecules to the surrounding solvent occurs on a timescale of 8–20 picoseconds. researchgate.net The quantum yield for ISC in these carbazole compounds is significant, ranging from 51–56%, indicating that the triplet state is a major de-excitation channel. mdpi.com

| Compound | Excited State | Lifetime | Process | Timescale |

| Carbazole (Cz) | S₁ | ~13.6 ns (in THF) | Fluorescence/ISC | Nanoseconds |

| Carbazole (Cz) | T₁ | ~3.4 µs (in THF) | Phosphorescence/Non-radiative decay | Microseconds |

| Carbazole (Cz) | S₁* (vibrationally hot) | - | Energy transfer to solvent | 8-20 ps |

| tert-Butyl-Carbazole | S₁ | ~13-15 ns | Fluorescence/ISC | Nanoseconds |

| tert-Butyl-Carbazole | T₁ | Several microseconds | Phosphorescence/Non-radiative decay | Microseconds |

Solvatochromism Studies and Environmental Effects on Photoluminescence

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules, providing valuable information about the electronic nature of the excited state.

Push-pull chromophores based on the carbazole moiety, where the electron-donating carbazole is linked to an electron-accepting group, are particularly interesting for solvatochromism studies. researchgate.net The intramolecular charge transfer (ICT) character of their excited states can be examined by monitoring their photophysical properties in solvents of varying polarity. researchgate.net Such compounds typically exhibit a red-shift (a shift to longer wavelengths) in their emission spectra as the solvent polarity increases, due to the greater stabilization of the more polar excited state.

However, not all carbazole derivatives show strong solvatochromism. For instance, the S₁ lifetime of unsubstituted carbazole is only weakly dependent on the solvent. mdpi.com This indicates a relatively small change in the dipole moment between the ground and the S₁ excited state, limiting the extent of solvent-induced spectral shifts. mdpi.com This subtlety underscores the importance of specific functionalization, like creating a strong push-pull system, to induce significant solvatochromic effects.

Energy Transfer Mechanisms in Multi-chromophoric Systems Containing 9-Ethenyl-9H-carbazol-3-amine Moieties

In systems containing more than one chromophore, energy absorbed by one molecule (the donor) can be transferred to another (the acceptor). The primary mechanisms for this are Förster Resonance Energy Transfer (FRET), which is a through-space dipole-dipole interaction, and Dexter Energy Transfer, which is a short-range, electron-exchange mechanism. rsc.org

Carbazole moieties are frequently used as energy donors in such systems due to their strong absorption and high triplet energy. mdpi.comemu.edu.tr For example, in a dyad system linking a carbazole chromophore to a norbornadiene group, intramolecular electron transfer from the singlet excited state of the carbazole was observed, alongside triplet energy transfer from the triplet state of the carbazole. nih.gov These processes were proposed to occur via a through-bond mechanism. nih.gov

In other complex systems, such as a silylene-bridged donor-acceptor compound containing carbazole (CBL) and divinylbenzene (B73037) (DVB), multiple pathways can coexist. acs.org One proposed mechanism involves a very fast (300 fs) energy transfer from DVB to CBL, followed by a slower (35 ps) electron transfer from the excited CBL to DVB to form an ICT state. acs.org This demonstrates the role of the carbazole derivative as an intermediate in a cascade of energy and electron transfer events. The efficiency of these transfers is critical for applications like photovoltaics, where charge separation is the desired outcome. emu.edu.tr Computational studies suggest that in crystalline carbazole, triplet energy transfer is likely to proceed via the Dexter mechanism. rsc.org

Characterization of Photostability and Degradation Pathways

The photostability of a chromophore is a critical parameter for its practical use in devices, as degradation can lead to a loss of performance over time. The excited states of molecules are inherently more reactive than their ground states, making them susceptible to degradation pathways, particularly in the presence of oxygen.

Research has shown that both the S₁ and T₁ excited states of carbazole compounds are strongly quenched by molecular oxygen (O₂). mdpi.comresearchgate.net This quenching process can lead to the formation of reactive oxygen species or direct reaction with the carbazole molecule, resulting in its irreversible degradation. Therefore, for applications in devices like OLEDs, encapsulation to exclude oxygen is essential.

Another potential degradation pathway involves multi-photon absorption. Under high-intensity light, a molecule can absorb two photons, leading to highly energetic excited states. For carbazole derivatives, two-photon excitation has been shown to lead to the formation of a small amount of the corresponding radical cation. mdpi.comresearchgate.net These radical species are highly reactive and can initiate further degradation reactions.

Furthermore, the chemical purity of the material can significantly impact its photostability. The presence of isomeric impurities in commercially available carbazole has been shown to influence the excited-state pathways, potentially creating charge-separated states at the interface between the carbazole and the impurity. rsc.orgrsc.org These states can act as traps or initiate photochemical reactions that would not occur in the pure material, affecting both the luminescence efficiency and the long-term stability of the material. rsc.org

Functionalization and Derivatization Strategies for Enhanced Research Utility of 9 Ethenyl 9h Carbazol 3 Amine

Post-Polymerization Modification of 9-Ethenyl-9H-carbazol-3-amine Polymers

Post-polymerization modification is a powerful technique to introduce functional groups onto a pre-existing polymer backbone, thereby altering its properties without the need to synthesize new monomers. For polymers derived from this compound, or its parent compound 9-vinylcarbazole (B74595) (PVK), this approach offers a pathway to novel materials with tailored characteristics.

A key strategy for the functionalization of PVK, a close structural analog to the polymer of this compound, involves electrophilic aromatic substitution on the carbazole (B46965) ring. For instance, the bromination of the PVK backbone introduces reactive sites that can be further elaborated. researchgate.net This is typically followed by cross-coupling reactions to attach desired functional moieties. researchgate.net

Table 1: Post-Polymerization Modification of Poly(9-vinylcarbazole) (PVK)

| Reaction Step | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS), Dichloromethane (B109758) | Introduction of bromine atoms onto the carbazole rings of PVK (PVK_Br). | researchgate.net |

This two-step modification of PVK highlights a viable route for functionalizing polymers of this compound. The presence of the amino group on the carbazole ring in the latter would influence the regioselectivity of the initial bromination step. The resulting functionalized polymers exhibit altered thermal and electronic properties, making them suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.net

Furthermore, copolymers incorporating the 3-amino-9-ethyl-carbazole unit, such as poly(aniline-co-3-amino-9-ethyl-carbazole), have been synthesized through oxidative copolymerization. mdpi.com This demonstrates the feasibility of incorporating the 3-aminocarbazole moiety into conductive polymer chains, which can then be used for sensing applications. mdpi.com

Synthesis of Schiff Bases and Related Iminated Carbazole Derivatives

The primary amine at the C-3 position of this compound is a key functional handle for derivatization, most notably through condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a straightforward and efficient method to introduce a wide variety of substituents, thereby modulating the electronic and photophysical properties of the carbazole core. While direct examples with the 9-ethenyl derivative are not prevalent in the reviewed literature, numerous studies on the analogous 9-ethyl-9H-carbazole-3-amine demonstrate this reactivity.

The condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with various primary amines is a well-established method for synthesizing carbazole-based Schiff bases. For example, reaction with 5-amino-3,4-dimethylisoxazole (B17700) in the presence of acetic acid in ethanol (B145695) yields N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. libretexts.org Similarly, condensation with 4-aminoantipyrine (B1666024) in methanol (B129727) produces 4-[(9-ethyl-9H-carbazol-3-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. ossila.com Another example involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1,3-diaminopropan-2-ol to form a bis-Schiff base. nih.gov These reactions typically proceed in good yields and result in crystalline products whose structures can be confirmed by single-crystal X-ray diffraction. wikipedia.orgtubitak.gov.trbeilstein-journals.org

Table 2: Synthesis of Schiff Bases from 9-Ethyl-9H-carbazole Derivatives

| Carbazole Reactant | Amine/Carbonyl Reactant | Product | Reference |

|---|---|---|---|

| 9-Ethyl-9H-carbazole-3-carbaldehyde | 5-Amino-3,4-dimethylisoxazole | N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | libretexts.orgtubitak.gov.tr |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | 4-Aminoantipyrine | 4-[(9-Ethyl-9H-carbazol-3-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | ossila.com |

The formation of the imine bond extends the conjugation of the carbazole system, which often leads to interesting photophysical properties, such as fluorescence, making these derivatives promising for applications in sensors and electroluminescent materials.

Acylation and Sulfonylation Reactions of the Amine Group

The nucleophilic nature of the primary amine group in this compound allows for facile acylation and sulfonylation reactions. These transformations are fundamental in organic synthesis for the introduction of amide and sulfonamide functionalities, which can alter the compound's solubility, electronic properties, and potential for hydrogen bonding.

Acylation, the reaction with an acylating agent such as an acyl halide or anhydride, converts the amine to an amide. A pertinent example is the synthesis of 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. This is achieved by reacting 9-ethyl-9H-carbazol-3-amine with bromoacetyl bromide in a solution of dichloromethane and pyridine. organic-chemistry.org This acylated carbazole derivative serves as a key intermediate for the synthesis of more complex molecules. organic-chemistry.org

Table 3: Acylation of 9-Ethyl-9H-carbazol-3-amine

| Carbazole Reactant | Acylating Agent | Product | Reference |

|---|

Sulfonylation involves the reaction of the amine with a sulfonyl chloride in the presence of a base to form a sulfonamide. While specific examples for this compound were not found in the searched literature, this is a standard transformation for aromatic amines and would be expected to proceed readily. The resulting sulfonamide group can enhance the thermal stability and influence the electronic character of the carbazole moiety.

Cross-Coupling Reactions for Incorporating Additional Conjugated Segments

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools for the construction of carbon-carbon bonds and the synthesis of conjugated organic materials. wikipedia.orgorganic-chemistry.orgwikipedia.org For this compound, these reactions provide a pathway to extend the π-conjugated system, which is crucial for tuning the material's properties for electronic and optoelectronic applications.

To utilize cross-coupling reactions, the carbazole unit must first be functionalized with a suitable leaving group, typically a halide. As discussed in section 8.1, the carbazole ring can be brominated. researchgate.net This brominated derivative can then undergo a Suzuki-Miyaura coupling with an organoboron reagent to form a new C-C bond. wikipedia.orglibretexts.orgorganic-chemistry.org For example, a brominated poly(9-vinylcarbazole) has been successfully coupled with a dibenzofuran (B1670420) boronic ester. researchgate.net This demonstrates that the carbazole moiety, even within a polymer chain, is amenable to such transformations.

The Heck reaction, which couples an unsaturated halide with an alkene, is another powerful method to extend conjugation. organic-chemistry.orgwikipedia.org A halogenated derivative of this compound could be coupled with various alkenes to introduce new vinyl groups or other unsaturated fragments.

Furthermore, the amino group itself can participate in cross-coupling reactions. N-arylation reactions, a type of cross-coupling, can be used to link aryl groups directly to the nitrogen atom of the amino group. For instance, 3-amino-9-ethylcarbazole (B89807) can be reacted with 4-fluoro-1-nitrobenzene in the presence of cesium fluoride (B91410) to yield N,N-bis(4-nitrophenyl)-3-amino-9-ethyl-9H-carbazole. tubitak.gov.tr

Table 4: Potential Cross-Coupling Reactions for this compound Derivatives

| Reaction Type | Reactants | Potential Product | Reference Principle |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromo-9-ethenyl-9H-carbazol-3-amine + Arylboronic acid | Aryl-substituted this compound | researchgate.netwikipedia.orgnih.gov |

| Heck Reaction | Bromo-9-ethenyl-9H-carbazol-3-amine + Alkene | Alkenyl-substituted this compound | beilstein-journals.orgorganic-chemistry.orgwikipedia.org |

Design and Synthesis of Multifunctional this compound Conjugates

The strategic combination of the reactive sites on this compound allows for the design and synthesis of multifunctional conjugates with complex architectures and tailored properties. By employing a sequence of the reactions described above, molecules can be constructed that integrate the desirable characteristics of the carbazole unit with those of other functional motifs.

An illustrative example is the synthesis of novel benzofuran-tethered triazolylcarbazoles. organic-chemistry.org This multi-step synthesis begins with the acylation of 9-ethyl-9H-carbazol-3-amine to form 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. In parallel, substituted benzofuran-based triazoles are prepared. The final step involves the coupling of these two fragments via S-alkylation to yield the target multifunctional conjugates. organic-chemistry.org These complex molecules, which combine the carbazole, benzofuran, and triazole moieties, have been investigated for their potential biological activities. organic-chemistry.org

The synthesis of such conjugates demonstrates how the 3-amino group of the carbazole can serve as an anchor point for building intricate molecular structures. The vinyl group at the 9-position remains available for subsequent polymerization, opening the door to the creation of advanced functional polymers with these complex pendant groups.

Advanced Materials Research Leveraging 9 Ethenyl 9h Carbazol 3 Amine Architectures

Development of Hole-Transporting Materials for Organic Electronic Systems

The carbazole (B46965) moiety is a potent electron-donating system, making its derivatives intrinsically suitable for transporting positive charge carriers (holes). Consequently, materials based on 9-ethenyl-9H-carbazol-3-amine are actively researched as hole-transporting materials (HTMs) for organic electronic systems. The primary goal is to design molecules that facilitate the efficient extraction and conveyance of holes from an active layer (like a perovskite or emissive layer) to an electrode. nih.gov

Research has focused on creating complex molecular architectures, such as star-shaped or dendritic molecules, using the carbazole core. rsc.orgmdpi.com These larger structures help to form stable, amorphous (non-crystalline) thin films, which is critical for the longevity and reliability of electronic devices. The amine group at the 3-position can be used as a point of attachment to build these larger molecules, for instance, by linking multiple carbazole units to a central core or by attaching other electron-rich groups like triphenylamine (B166846). rsc.orgmdpi.com

Key properties for an effective HTM include a high hole mobility, good film-forming ability, and a highest occupied molecular orbital (HOMO) energy level that is well-aligned with the active layer of the device for efficient charge transfer. rsc.org Star-shaped HTMs incorporating a carbazole core and triphenylamine side arms have demonstrated high hole mobility and deep HOMO levels, leading to high-performance perovskite solar cells. rsc.org The development of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine has also yielded materials with high glass transition temperatures (Tg) between 148 and 165 °C, indicating excellent thermal and morphological stability. mdpi.comelsevierpure.com

| HTM Designation | Core Structure | Key Properties | Device Application | Reference |

|---|---|---|---|---|

| LD29 | Star-shaped carbazole core with triphenylamine arms | HOMO: -5.24 eV; Hole Mobility: 1.72 × 10⁻⁵ cm² V⁻¹ s⁻¹; Tg: 121 °C | Perovskite Solar Cells (PSC) | rsc.org |

| HTM 3c | 4-(9H-carbazol-9-yl)triphenylamine derivative | High thermal stability; Tg: 165 °C | Organic Light-Emitting Diodes (OLED) | mdpi.com |

| EDOT-OMeTPA | Azomethine-based small molecule | Cost-effective synthesis via Schiff base condensation | Perovskite Solar Cells (PSC) | rsc.org |

Research into Optoelectronic Device Components and Architectures

Derivatives of this compound are integral to the advancement of optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs) and organic solar cells. mdpi.commdpi.com The polymer derived from this monomer, poly(9-vinylcarbazole) or PVK, is one of the most studied photoconductive polymers and serves as a benchmark material in the field. wikipedia.orgresearchgate.netossila.com

In OLEDs, PVK and its functionalized variants are widely used as a host material in the emissive layer. ossila.comresearchgate.net The carbazole units provide efficient hole transport and a high triplet energy, which allows for effective energy transfer to phosphorescent dopants (emitters), leading to bright and efficient light emission. ossila.com The polymer backbone creates stable and solution-processable films, making it suitable for large-area device fabrication. biointerfaceresearch.com The presence of the 3-amine group in the repeating unit of poly(this compound) would further enhance its hole-transporting capabilities.

| Device Type | PVK-Based Device Structure | Color | Maximum External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| OLED | ITO/PEDOT:PSS/PVK/PFO:Ir(btpy)₃ (5 wt%)/Ca | Red | 2.32 % | sigmaaldrich.com |

| OLED | ITO/PEDOT:PSS/PVK:FIr6 (10 wt%)/TPBI/CsF:Al | Blue | 1.98 % | sigmaaldrich.com |

| OLED | ITO/PEDOT:PSS/PVK:Ir(mppy)₂ (6 wt%)/Bphen/LiF:Al | Green | 1.1 % | sigmaaldrich.com |

Investigation of Electrochromic Materials Derived from this compound Polymers

Electrochromic materials can change their color in response to an applied electrical potential. Polymers derived from this compound are excellent candidates for this application. mdpi.com The polymerization process creates a conjugated polymer film that is electroactive. When a voltage is applied, the polymer undergoes reversible oxidation and reduction (redox) reactions, which alter its electronic structure and, consequently, its light absorption properties, resulting in a visible color change. rsc.org

Research has demonstrated that electropolymerized films of various carbazole derivatives exhibit robust electrochromic behavior. rsc.orgnih.gov For example, a polymer film of 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole (NH2-3Cz), which features amine functionality, changes from colorless in its neutral state to pale green and then to blue as it becomes progressively oxidized. rsc.org Similarly, poly(tris(4-carbazoyl-9-ylphenyl)amine) (PtCz) transitions from light yellow to dark grey upon oxidation. nih.govnycu.edu.tw The stability of these redox states is a critical property for materials used in electrochromic devices like smart windows, displays, and mirrors. mdpi.com

| Polymer/Monomer | Applied Potential (V) | Color (Neutral State) | Color (Oxidized State) | Reference |

|---|---|---|---|---|

| Poly(NH₂-3Cz) | Stepwise Oxidation | Colorless | Pale Green → Blue | rsc.org |

| Poly(NO₂-3Cz) | Stepwise Oxidation | Pale Yellow | Yellow-Green → Blue | rsc.org |

| Poly(tris(4-carbazoyl-9-ylphenyl)amine) (PtCz) | 0.0 V | Light Yellow | nih.govnycu.edu.tw | |

| 1.3 V | Earthy Yellow | |||

| 1.5 V | Grey | |||

| 1.8 V | Dark Grey | |||

| Poly(9H-carbazol-9-ylpyrene) (PMCzP) | Various Potentials | Light Yellow | Gray → Grayish Green | researchgate.net |

Exploration of Sensing Platforms Incorporating this compound Moieties

The unique properties of the this compound structure make it a highly effective platform for chemical and biological sensors. semanticscholar.org A powerful application is in molecularly imprinted polymers (MIPs). In one study, a polymer based on the closely related 3,6-diamino-9-ethylcarbazole (B13949526) was used to create an electrochemical sensor. nih.gov This MIP sensor demonstrated ultra-sensitive and highly selective detection of 17-β-estradiol, a steroid hormone, at attomolar concentrations. nih.gov The sensor operates by detecting changes in interfacial impedance when the target molecule binds to specifically designed cavities in the polymer matrix. The performance of the sensor based on the diamino-carbazole monomer was significantly better than one made from an unmodified carbazole monomer. nih.gov

Another major area of sensor development is based on fluorescence. The carbazole unit is a strong fluorophore, meaning it emits light efficiently after being excited by UV light. clockss.orgchemrxiv.org This fluorescence can be quenched (turned off) or shifted in the presence of specific analytes. Researchers have designed sensors where the 3-amine group acts as a linker to a receptor unit, such as di-2-picolylamine, which selectively binds to metal ions like copper (Cu²⁺). clockss.org Upon binding, the fluorescence of the carbazole unit is quenched, allowing for quantitative detection. nih.govclockss.org Similarly, carbazole-based porous polymers and metal-organic frameworks (MOFs) have been developed to detect nitroaromatic explosives like picric acid through fluorescence quenching, which is attributed to mechanisms like Förster resonance energy transfer (FRET) and photo-induced electron transfer (PET). acs.orgmdpi.com

| Sensor Type | Carbazole-Based Material | Target Analyte | Principle of Detection | Reference |

|---|---|---|---|---|

| Electrochemical MIP | Poly(3,6-diamino-9-ethylcarbazole) | 17-β-estradiol | Change in interfacial impedance | nih.gov |

| Fluorescent Chemosensor | 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Copper (Cu²⁺) ions | Fluorescence quenching | clockss.org |

| Fluorescent MOF | Zinc-carbazole Metal-Organic Framework | Picric Acid | Fluorescence quenching (FRET/PET) | mdpi.com |

| Fluorescent Porous Polymer | Porous polymer with pendant N-benzyl carbazole groups | Various Pesticides | Fluorescence quenching | acs.org |

Design of Photosensitizers and Photoreductants for Advanced Chemical Reactions

The strong electron-donating nature of the carbazole nucleus makes its derivatives, including this compound, excellent candidates for designing photosensitizers. nih.govrsc.org A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, thereby initiating a chemical reaction. This property is harnessed in applications ranging from photopolymerization to dye-sensitized solar cells (DSSCs). nih.govrsc.org

In many designs, the carbazole moiety acts as the electron-donor (D) in a Donor-π bridge-Acceptor (D-π-A) architecture. nih.govmdpi.com Upon light absorption, an electron is promoted from the donor part of the molecule to the acceptor part, creating a charge-separated state that can drive chemical reactions. For instance, carbazole-based dyes containing a cyanoacetic acid acceptor group have been shown to act as efficient photosensitizers for the free-radical polymerization of acrylates and the cationic ring-opening polymerization of epoxides when exposed to simple laser diode irradiation. rsc.org

Furthermore, carbazole derivatives are being investigated for their use in photochemically-driven organic synthesis. irb.hr Research is underway to use specific carbazole derivatives to photochemically generate highly reactive intermediates, such as aza-quinone methides. These intermediates can then be used in subsequent steps to synthesize complex aza-heterocycles, showcasing the potential of these compounds to facilitate advanced, light-driven chemical transformations. irb.hr

Emerging Research Directions and Future Perspectives for 9 Ethenyl 9h Carbazol 3 Amine

Integration into Hybrid Organic-Inorganic Materials Systems

A significant frontier in materials science is the development of hybrid organic-inorganic systems, which combine the desirable properties of both material classes. Carbazole (B46965) derivatives are prime candidates for the organic component in these hybrids, particularly in perovskite solar cells (PSCs). researchgate.netktu.edu

In PSCs, carbazole-based molecules are investigated as hole-transporting materials (HTMs), which are crucial for extracting positive charges from the light-absorbing perovskite layer and transporting them to the electrode. ktu.edumdpi.com The success of an HTM depends on the proper alignment of its energy levels, specifically the Highest Occupied Molecular Orbital (HOMO), with the valence band of the perovskite material. researchgate.net Theoretical studies on various carbazole derivatives show that their HOMO energies can be precisely tuned by adding different substituent groups, ensuring efficient charge transfer. researchgate.net

The integration of 9-Ethenyl-9H-carbazol-3-amine and its derivatives into these hybrid systems could lead to devices with enhanced stability and performance. The carbazole unit is known for its ability to stabilize charge carriers, a key feature for efficient optoelectronic materials. rsc.org Researchers are exploring carbazole-based self-assembled monolayers (SAMs) containing phosphonic acid groups to serve as effective hole-transport layers in perovskite devices, demonstrating exceptional performance. mdpi.com The vinyl and amine groups on this compound offer versatile points for modification, allowing it to be anchored to inorganic surfaces or polymerized to form a stable matrix within a hybrid device.

Advanced Processing Techniques for Film Formation and Device Fabrication

The transition of novel materials from the laboratory to commercial applications depends heavily on the development of reliable and scalable processing techniques. For carbazole-based materials like this compound, research is focused on methods that produce high-quality thin films, which are essential for electronic devices.

Solution-processing is a particularly attractive approach due to its potential for low-cost, large-area fabrication. Polymeric hosts based on carbazole have been successfully used in solution-processed thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). nih.gov These polymer hosts allow for a uniform distribution of the light-emitting dopant molecules, which is critical for high device efficiency. nih.gov The vinyl group of this compound is particularly suitable for polymerization, enabling its use in creating such polymeric hosts or films.

Electrochemical polymerization is another powerful technique for creating thin films of carbazole-based polymers directly onto an electrode surface. mdpi.com This method offers precise control over film thickness and morphology. Understanding the electrochemical behavior of carbazole derivatives is crucial for developing new materials and devices with enhanced stability and desired properties. mdpi.com

Other advanced fabrication techniques being explored for organic electronics, and applicable to carbazole derivatives, include:

Spin-coating

Inkjet printing

Vapor deposition

These methods are critical for assembling the multi-layered structures found in devices like OLEDs and solar cells, where uniform, defect-free layers are paramount for optimal performance. The good film-forming ability is a key requirement for effective HTMs in perovskite solar cells. ktu.edu

High-Throughput Screening and Combinatorial Chemistry Approaches in Material Discovery

The traditional trial-and-error approach to materials discovery is often slow and costly. advancedsciencenews.com To accelerate the development of new functional materials, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. These strategies allow for the rapid synthesis and/or evaluation of large libraries of compounds to identify candidates with optimal properties.

For carbazole-based materials, computational HTS is becoming an indispensable tool. advancedsciencenews.com This approach uses computer simulations to predict the optoelectronic properties of a vast number of virtual compounds before they are synthesized. advancedsciencenews.com For instance, a workflow might involve using low-cost density functional tight-binding (DFTB) methods, calibrated against more accurate but computationally expensive Density Functional Theory (DFT) calculations, to screen thousands of potential polymer structures. acs.org This allows scientists to quickly identify the most promising candidates for applications like solar cells or OLEDs, dramatically reducing the experimental effort required. advancedsciencenews.comacs.org

This methodology is highly applicable to the discovery of next-generation materials based on the this compound scaffold. By computationally exploring variations—such as different functional groups attached to the carbazole ring or the amine group—researchers can quickly map structure-property relationships and pinpoint derivatives with desired characteristics, such as specific energy levels or charge transport capabilities.

| High-Throughput Screening Workflow | Description | Advantage | Reference |

| Virtual Library Generation | Create a large set of digital molecules based on a core scaffold (e.g., carbazole) with various functional groups. | Explores a vast chemical space without synthesis. | acs.org |

| Low-Cost Calculation | Use semi-empirical methods like xTB to rapidly calculate basic properties (e.g., ionization potential, electron affinity). | High speed allows for screening thousands of compounds. | acs.org |

| Calibration | Calibrate the low-cost results against high-accuracy DFT calculations for a smaller, representative set of molecules. | Provides DFT-quality accuracy at a fraction of the computational cost. | acs.org |

| Candidate Selection | Identify the most promising molecules based on the predicted properties for experimental synthesis and validation. | Focuses lab resources on materials with the highest potential for success. | advancedsciencenews.com |

Theoretical Prediction and Rational Design of Next-Generation Carbazole-Based Materials